Famotidine sulfamoyl propanamide
CAS No.: 106433-44-7
Cat. No.: VC20739867
Molecular Formula: C8H14N6O3S3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106433-44-7 |
---|---|
Molecular Formula | C8H14N6O3S3 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N-sulfamoylpropanamide |
Standard InChI | InChI=1S/C8H14N6O3S3/c9-7(10)13-8-12-5(4-19-8)3-18-2-1-6(15)14-20(11,16)17/h4H,1-3H2,(H,14,15)(H2,11,16,17)(H4,9,10,12,13) |
Standard InChI Key | BPCROVNHEMFQOD-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC(=O)NS(=O)(=O)N |
Chemical Synthesis and Production Methods
Synthetic Pathways
The synthesis of famotidine sulfamoyl propanamide involves a multi-step process starting from basic building blocks. One established synthetic route begins with 2-guanidinothiazole, which undergoes reaction with 3-chloropropionyl chloride to form an intermediate compound. This intermediate is subsequently reacted with sulfamide to produce the final famotidine sulfamoyl propanamide product. The reaction pathway requires precise control of conditions to ensure proper formation of the target compound.
Industrial Manufacturing Processes
Industrial production of famotidine sulfamoyl propanamide follows similar synthetic pathways but implements scaled-up processes with stringent quality control measures. The manufacturing process incorporates analytical techniques such as thin-layer chromatography and high-performance liquid chromatography to monitor reaction progress and ensure product purity. Temperature control, pH regulation, and solvent selection are critical parameters managed during industrial synthesis to optimize yield and product quality.
Chemical Reactivity Profile
Reaction Types and Mechanisms
Famotidine sulfamoyl propanamide demonstrates several characteristic reaction types that define its chemical behavior. These include:
Reaction Type | Description | Typical Reagents | Products Formed |
---|---|---|---|
Oxidation | Conversion of sulfur groups to higher oxidation states | Hydrogen peroxide, peracids | Sulfoxides, sulfones |
Reduction | Conversion of oxidized forms back to reduced states | Sodium borohydride, lithium aluminum hydride | Reduced derivatives |
Nucleophilic Substitution | Replacement reactions at reactive centers | Various nucleophiles | Substituted derivatives |
Hydrolysis | Cleavage of amide bonds under acidic/basic conditions | Acids, bases | Carboxylic acids, amines |
The thiazole ring and sulfamoyl groups within the structure are particularly important in determining the compound's reactivity profile.
Stability Considerations
Under standard storage conditions, famotidine sulfamoyl propanamide exhibits reasonable stability, though it may undergo degradation through oxidation of the sulfur-containing groups when exposed to strong oxidizing agents. Proper storage in controlled environments with protection from light, heat, and moisture significantly extends its shelf life and maintains therapeutic efficacy.
Pharmacological Properties
Mechanism of Action
Famotidine sulfamoyl propanamide functions primarily as a histamine H2 receptor antagonist. This mechanism involves competitive inhibition of histamine binding to H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking these receptors, the compound prevents histamine-stimulated gastric acid secretion, effectively reducing both basal and stimulated acid production in the stomach.
Pharmacokinetic Profile
Though specific pharmacokinetic data for famotidine sulfamoyl propanamide is limited in the provided search results, similar compounds in this class typically demonstrate moderate oral bioavailability, distribution throughout body tissues, and elimination primarily through renal excretion. The compound's structural features suggest it would likely follow similar absorption, distribution, metabolism, and excretion patterns as other histamine H2 receptor antagonists.
Therapeutic Applications
Gastrointestinal Disorders
The primary therapeutic applications of famotidine sulfamoyl propanamide center on conditions characterized by excessive gastric acid production, including:
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Duodenal ulcers
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Gastric ulcers
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Gastroesophageal reflux disease (GERD)
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Zollinger-Ellison syndrome
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Heartburn and acid indigestion
Its ability to reduce acid secretion makes it valuable in preventing and treating these acid-related conditions, promoting healing of damaged tissues and providing symptomatic relief.
Research Developments and Novel Applications
Molecular Interaction Studies
Detailed molecular analyses have characterized the binding interactions between famotidine and potential viral targets. These studies utilized multiple analytical approaches:
Analysis Method | Key Findings | Significance |
---|---|---|
Molecular Docking | Binding energy with PLpro of -7.9 kcal/mol | Strongest affinity among tested targets |
Hydrogen Bond Analysis | Three hydrogen bonds formed with PLpro | Important for complex stability |
Amino Acid Interaction | TYR268 crucial for binding stability | Forms both hydrogen bond and π-Sulfur interactions |
Molecular Dynamics Simulation | Stable RMSD, RMSF and Rg values | Confirms stability of PLpro-famotidine complex |
Principal Component Analysis | Similar conformational space as unbound PLpro | Indicates minimal conformational disruption |
The tyrosine residue at position 268 (TYR268) appears particularly important for binding stability, participating in both hydrogen bonding and π-Sulfur interactions . This residue has previously been identified as critical in the inhibitory action of other compounds against SARS-CoV-2 PLpro, suggesting a potentially significant interaction site.
Comparative Binding Affinity
Compared with other potential SARS-CoV-2 targets, famotidine demonstrated notably stronger binding to PLpro than to other viral proteins. The ranking of binding energies (in kcal/mol) with various targets is illustrated below:
SARS-CoV-2 Target | Binding Energy (kcal/mol) |
---|---|
Papain-like protease (PLpro) | -7.90 |
RNA dependent RNA polymerase (with RNA) | -7.00 |
Nsp14(N7-MTase) | -7.00 |
RdRp without RNA | -6.80 |
Nsp16(2'-O-MTase) | -6.50 |
Nsp14(Exon) | -6.50 |
N protein NCB site | -6.30 |
Nsp15(endoribonuclease) | -6.10 |
Main Protease | -6.00 |
Helicase ADP site | -5.90 |
Helicase NCB site | -5.60 |
E protein (ion channel) | -4.60 |
This preferential binding to PLpro suggests a potential mechanism explaining clinical observations of improved outcomes in COVID-19 patients receiving famotidine .
Stability Analysis Through Molecular Dynamics
Complex Stability Metrics
Molecular dynamics simulations provide critical insights into the stability of the PLpro-famotidine complex. Several parameters were analyzed during a 50-nanosecond simulation:
These parameters collectively demonstrate that the PLpro-famotidine complex maintains stability comparable to unbound PLpro, indicating a favorable binding interaction without significant protein distortion.
Future Research Directions
Methodological Advances for Further Studies
Advanced research techniques that could yield valuable insights include:
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Crystallographic studies to precisely determine binding conformations
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Longer-duration molecular dynamics simulations to capture rare conformational events
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In vitro enzymatic assays to quantify inhibition of viral proteases
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Structure-activity relationship studies to identify critical molecular features
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Computational screening of structural analogues to identify compounds with enhanced binding properties
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